molecular formula C25H26N6O B5548402 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine

4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine

Cat. No. B5548402
M. Wt: 426.5 g/mol
InChI Key: MCMSAHYSAWPFQV-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that typically feature a blend of imidazole, pyrimidine, and piperazine functional groups, making them interesting subjects for chemical synthesis and study due to their potential biological activities and complex interactions.

Synthesis Analysis

Synthetic routes for similar molecules often involve multistep reactions, including nucleophilic substitution reactions and cyclocondensation processes. For instance, compounds can be synthesized by base-catalyzed cyclocondensation of dihydropyrimidine-thione with ethylacetoacetate, followed by reactions with sulfonyl chlorides or aromatic aldehydes to introduce various substituents and achieve the desired structural complexity (H. Nagarajaiah & N. Begum, 2015); (A. Harutyunyan et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction, revealing intricate details about their geometry, electron distribution, and intermolecular interactions (Z. Karczmarzyk & W. Malinka, 2004).

Chemical Reactions and Properties

These molecules can undergo various chemical reactions, including nucleophilic substitution and cyclocondensation, to yield a range of derivatives with potential biological activities. Their reactivity is significantly influenced by the nature and position of substituents within the molecular framework.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be determined experimentally. These properties are crucial for understanding the behavior of these compounds in different environments and for their formulation into usable chemical entities.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are key to understanding the potential applications and handling of these compounds. Their interaction with metal ions can also reveal potential for catalysis or as ligands in metal complexes (Steven J Brown, M. Olmstead, & P. Mascharak, 1990).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. For example, some imidazole derivatives show antibacterial, antitumor, and antiviral activities .

Future Directions

Given the wide range of biological activities shown by imidazole derivatives, there is significant interest in developing new imidazole-based drugs . Future research will likely focus on synthesizing new imidazole derivatives and testing their biological activity.

properties

IUPAC Name

[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c1-17-18(2)31(16-26-17)24-15-23(27-19(3)28-24)29-11-13-30(14-12-29)25(32)22-10-6-8-20-7-4-5-9-21(20)22/h4-10,15-16H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMSAHYSAWPFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

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